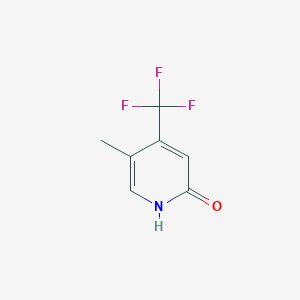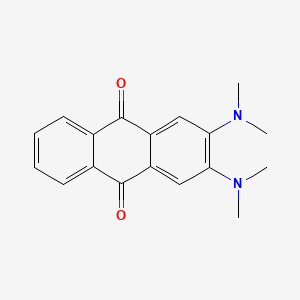
(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone is a heterocyclic compound that features both indolizine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylindolizin-3-yl)(pyridin-3-yl)methanone typically involves the condensation of 2-methylindolizine with pyridine-3-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like toluene. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-Methylindolizin-3-yl)(pyridin-3-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share structural similarities and exhibit diverse biological activities.
Pyridine Derivatives: Compounds such as pyridine-3-carboxylic acid and pyridine-3-aldehyde are structurally related and used in various chemical syntheses.
Uniqueness
(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone is unique due to its combination of indolizine and pyridine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12N2O |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(2-methylindolizin-3-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H12N2O/c1-11-9-13-6-2-3-8-17(13)14(11)15(18)12-5-4-7-16-10-12/h2-10H,1H3 |
Clave InChI |
SXYDYYKZXHIRKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)


![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)
![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)




